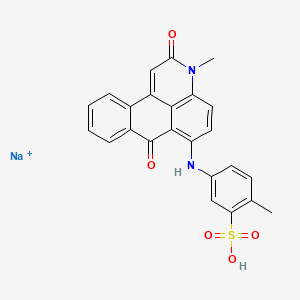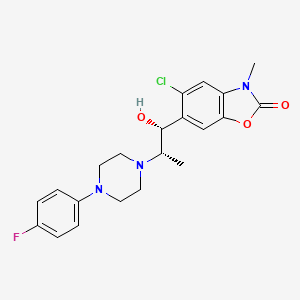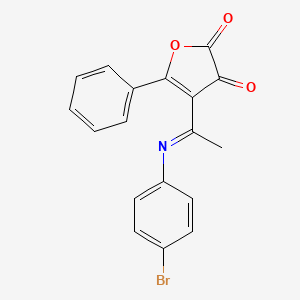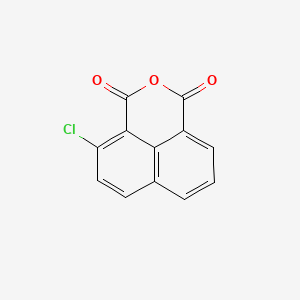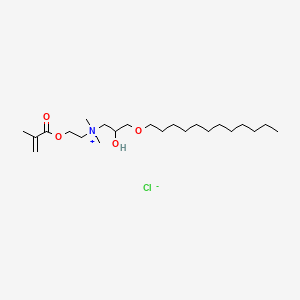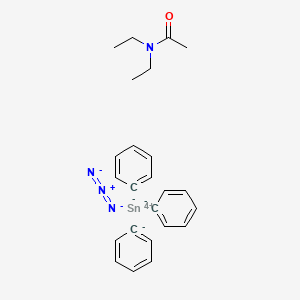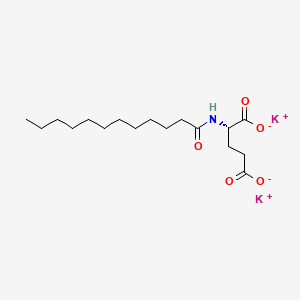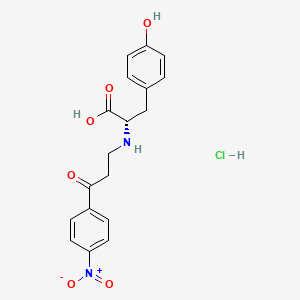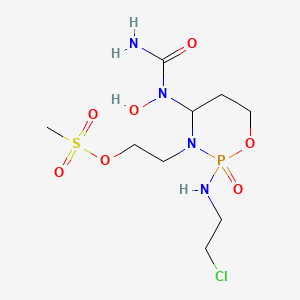
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a urea moiety, a chloroethyl group, and an oxazaphosphorin ring. Its distinct chemical properties make it a valuable subject of study in scientific research.
Vorbereitungsmethoden
The synthesis of Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the chloroethyl and methylsulfonyl groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer drugs due to its ability to interfere with DNA synthesis and repair.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide include:
Bis(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor for other compounds.
N-(2-chloroethyl)-N’-(2-methylphenyl)urea: Used in various chemical reactions and studied for its biological activities.
2-Dimethylaminoethyl chloride hydrochloride: Widely used as an intermediate in organic synthesis. The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and a heterocyclic ring, providing it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97139-11-2 |
|---|---|
Molekularformel |
C9H20ClN4O7PS |
Molekulargewicht |
394.77 g/mol |
IUPAC-Name |
2-[4-[carbamoyl(hydroxy)amino]-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN4O7PS/c1-23(18,19)21-7-5-13-8(14(16)9(11)15)2-6-20-22(13,17)12-4-3-10/h8,16H,2-7H2,1H3,(H2,11,15)(H,12,17) |
InChI-Schlüssel |
FHEWEBKCWNBLHC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCN1C(CCOP1(=O)NCCCl)N(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


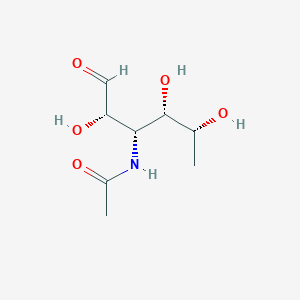
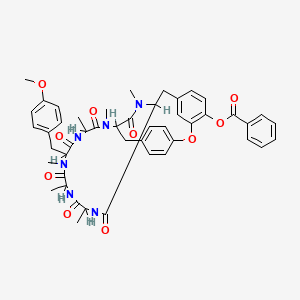
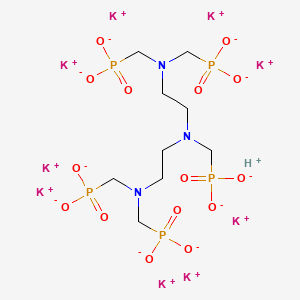
![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)


